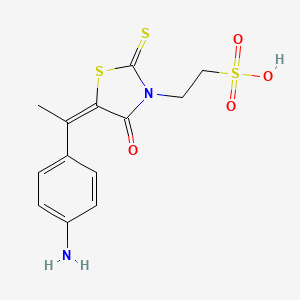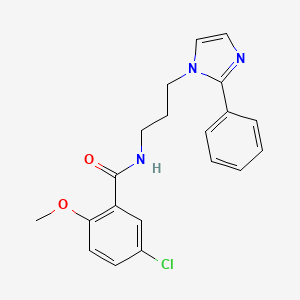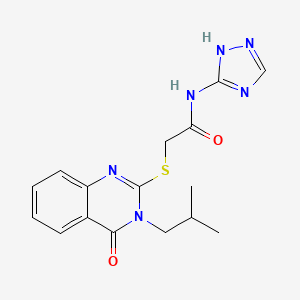
5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds like 5-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, often involves reactions such as lithiation, halogen exchange, and Suzuki cross-coupling. For instance, 5-pyrimidylboronic acid derivatives can be synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling, which yields various heteroarylpyrimidines (Saygılı, Batsanov, & Bryce, 2004). Similar methodologies may apply to the synthesis of this compound, involving strategic functionalization of the pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, revealing how substituents like methoxy and pyrrolidin-3-yloxy groups influence the overall geometry and electron distribution of the molecule. For example, the study of 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines demonstrated the influence of hydrogen bonding on chiral discrimination in the crystalline phase, which could be relevant for understanding the structural properties of this compound (Agarkov et al., 2023).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride and its derivatives have been explored for their potential in antiviral applications. For instance, Hocková et al. (2003) conducted a study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include variations of the methoxy-pyrimidine structure. They found that these compounds displayed notable inhibitory activity against retroviruses, such as human immunodeficiency virus (HIV), in cell culture, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Synthetic Chemistry and Drug Design
The compound and its related structures have been utilized in the synthesis of various heterocyclic compounds. Majumdar et al. (1998) described the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding pyrimidine structures, demonstrating the versatility of methoxy-pyrimidine compounds in creating new chemical entities (Majumdar et al., 1998). Additionally, Bergstrom et al. (1984) studied antiviral activity in C-5 substituted tubercidin analogues, which are closely related to the pyrimidine structure, showcasing its significance in drug development (Bergstrom et al., 1984).
Chemical Synthesis and Intermediates
Liu Guo-ji (2009) focused on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, suggesting the importance of methoxy-pyrimidine compounds in chemical synthesis processes (Liu Guo-ji, 2009).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, such as 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, are of great interest in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic methodologies and designing new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
The exact target of “5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is currently unknown. Pyrimidine derivatives are often involved in various biological processes, including dna and rna synthesis, due to their resemblance to the structure of the nucleobase cytosine .
Mode of Action
They may inhibit or activate these targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its pyrimidine structure, it could potentially influence pathways involving nucleotide synthesis or metabolism .
Eigenschaften
IUPAC Name |
5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADCGQHQIBXBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)


![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)